molecular formula C14H12ClNO3 B1466395 methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate CAS No. 1298047-68-3

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate

Cat. No.: B1466395
CAS No.: 1298047-68-3
M. Wt: 277.7 g/mol
InChI Key: JKDOIIHTLWDUNO-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 3-chloro-4-methoxyphenyl moiety. This structure combines aromaticity, polar functional groups, and halogenated substituents, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDOIIHTLWDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling Approach

One of the most efficient and widely used methods involves Suzuki-Miyaura cross-coupling between a halogenated pyridine-3-carboxylate and a boronic acid derivative of 3-chloro-4-methoxyphenyl.

  • Starting materials :

    • 5-bromo- or 5-chloropyridine-3-carboxylate methyl ester
    • 3-chloro-4-methoxyphenylboronic acid
  • Catalyst system : Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

  • Reaction conditions :

    • Base: potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
    • Solvent: mixture of water and organic solvents like toluene or dioxane
    • Temperature: 80–110 °C
    • Reaction time: 6–24 hours
  • Outcome : The coupling provides the desired this compound in moderate to high yield (typically 60–85%).

This method benefits from mild conditions and tolerance of functional groups such as methoxy and chloro substituents on the phenyl ring.

Esterification of Pyridine-3-carboxylic Acid Derivatives

If the pyridine-3-carboxylic acid with the 5-(3-chloro-4-methoxyphenyl) substituent is available, esterification with methanol under acidic catalysis can be used to obtain the methyl ester.

  • Typical conditions :

    • Acid catalyst: sulfuric acid or p-toluenesulfonic acid
    • Solvent: methanol
    • Temperature: reflux (~65–85 °C)
    • Time: overnight (12–24 hours)
  • Notes : Care must be taken to avoid hydrolysis or demethylation of the methoxy group.

Synthesis of Boronic Acid Intermediate

The preparation of 3-chloro-4-methoxyphenylboronic acid, a key coupling partner, can be achieved by:

  • Lithiation of 1-bromo-3-chloro-4-methoxybenzene with n-butyllithium at low temperature.
  • Quenching with trialkyl borate (e.g., B(OMe)3).
  • Acidic workup to yield the boronic acid.

This intermediate is then purified by extraction and crystallization.

Research Findings and Optimization

Solvent Effects on Yield

According to patent WO2013102078A1, the use of methyl isobutyl ketone (MIBK) as a solvent in extraction and reaction steps significantly increases the yield of related pyridine carboxylate compounds by minimizing solvent exchanges and reducing intermediate loss. This approach may be adapted for the preparation of this compound to improve process efficiency.

Catalyst and Base Selection

  • Palladium catalysts with bulky phosphine ligands enhance coupling efficiency.
  • Potassium carbonate as base generally provides better yields than sodium carbonate.
  • Use of aqueous-organic biphasic systems facilitates product isolation.

Reaction Monitoring and Purification

  • Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Purification typically involves column chromatography or recrystallization from suitable solvents such as ethanol or hexane.

Data Table: Representative Suzuki Coupling Conditions for Preparation

Parameter Typical Value/Condition Notes
Pyridine substrate 5-bromo- or 5-chloropyridine-3-carboxylate methyl ester Commercially available or synthesized
Boronic acid 3-chloro-4-methoxyphenylboronic acid Prepared via lithiation/boronation
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 1–5 mol% loading
Base K2CO3 (2 equiv) Ensures deprotonation
Solvent Toluene/water or dioxane/water mixture Biphasic system improves yield
Temperature 80–110 °C Reflux conditions
Time 6–24 hours Reaction completion monitored
Yield 60–85% Depends on scale and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate has been explored as a potential inhibitor of protein-tyrosine phosphatases, which are crucial in the pathogenesis of Mycobacterium tuberculosis (MptpB) . Inhibitors targeting MptpB have shown promise in reducing bacterial burden in animal models, suggesting that similar compounds could be developed for therapeutic use against tuberculosis.

Case Study: Efficacy Against Tuberculosis
A study demonstrated that compounds with structural similarities to this compound exhibited significant inhibitory activity against MptpB, leading to improved pathology in infected guinea pigs. This highlights the potential for developing new treatments for tuberculosis using this compound as a scaffold .

Agricultural Applications

Herbicidal Properties
The compound has been investigated for its herbicidal potential, particularly in the formulation of synthetic auxin herbicides. Its ability to control undesirable vegetation makes it suitable for agricultural applications, especially in crops such as wheat, corn, and soybeans .

Synergistic Effects
Research has shown that this compound can be combined with other herbicides to enhance efficacy. For instance, when used alongside traditional herbicides like 2,4-D or dicamba, it can provide synergistic effects that improve weed control while minimizing crop damage .

Analytical Chemistry

This compound is also utilized in analytical chemistry for various applications including:

  • Chromatographic Analysis : The compound serves as a standard reference in chromatographic methods to evaluate the purity and concentration of similar chemical entities.
  • Biochemical Assays : It is used in assays to study enzyme activity related to its structural analogs, providing insights into biochemical pathways .

Mechanism of Action

The mechanism of action of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Pyridine Carboxylate Derivatives
Compound Name Substituents (Pyridine Positions) Molecular Formula Key Features Reference
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate 3: COOCH₃; 5: 3-Cl-4-OCH₃-C₆H₃ C₁₄H₁₂ClNO₃ Chlorine and methoxy enhance lipophilicity -
Pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate Ester-linked phenoxy and chlorophenyl groups C₂₃H₁₉ClN₂O₃ Extended aromatic system; higher molecular weight
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Fused isoxazole ring; 4: COOCH₃; 3: Ph C₁₅H₁₂N₂O₃ Rigid fused-ring system; altered electronic properties
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo-pyridine core; 3: COOCH₃ C₁₀H₈N₂O₂ Reduced steric bulk; higher solubility potential

Key Observations :

  • The target compound’s 3-chloro-4-methoxyphenyl group distinguishes it from simpler pyridine carboxylates, likely enhancing its binding to hydrophobic targets (e.g., enzyme active sites) .
  • Fused-ring analogs (e.g., isoxazolo-pyridines) exhibit greater structural rigidity, which may influence conformational stability but reduce synthetic accessibility .

Functional Analogs

Table 2: Comparison with Urea-Based Pesticides
Compound Name Core Structure Substituents Use Reference
Metoxuron N,N-dimethylurea 3-chloro-4-methoxyphenyl Herbicide
Chlorotoluron N,N-dimethylurea 3-chloro-4-methylphenyl Herbicide
Target compound Pyridine-3-carboxylate 3-chloro-4-methoxyphenyl Unknown (hypothetical agrochemical) -

Key Observations :

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns, critical for crystal packing and solubility, were analyzed using graph-set theory (). Pyridine carboxylates typically form dimeric hydrogen bonds via carboxylate groups, whereas urea derivatives (e.g., metoxuron) engage in N-H···O interactions. The target compound’s methoxy and chloro groups may introduce additional van der Waals interactions, enhancing crystalline stability .

Table 3: Hypothetical Property Comparison
Property Target Compound Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate Metoxuron
LogP (lipophilicity) ~3.5 (estimated) ~2.1 2.8
Hydrogen-bond donors 0 0 2 (urea NH)
Melting point High (crystalline stability) Moderate 126–128°C

Key Observations :

  • The absence of hydrogen-bond donors in the target compound may reduce water solubility compared to urea-based herbicides .
  • Similarity scores (0.89–0.92) for pyrazolo-pyridine analogs () suggest comparable synthetic routes, though reactivity may differ due to halogen substituents .

Biological Activity

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate (CAS Number: 1298047-68-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a chloro and methoxy substitution on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate
  • Molecular Formula : C14H12ClNO3
  • Molecular Weight : 273.70 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as the carboxylate and the methoxy moiety allows for the formation of hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine have shown selective activity against bacterial strains, suggesting that this compound may also possess antimicrobial potential .

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified new scaffolds based on pyridine derivatives with moderate antibacterial activity against N. meningitidis and H. influenzae.
Nature Research (2022)Evaluated anticancer activity of related pyridine compounds showing selective cytotoxicity against multiple cancer cell lines.
PMC Article (2021)Discussed the biological functions of pyridine derivatives in treating diseases related to the nervous system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step protocols such as:

  • Condensation reactions : Combining substituted benzaldehydes with aminopyridine derivatives under acidic or basic conditions.
  • Cyclization : Using catalysts like palladium or copper to facilitate ring closure (e.g., Heck or Suzuki coupling for aryl-aryl bond formation) .
  • Functional group modifications : Esterification or hydrolysis steps to introduce the carboxylate group.
  • Critical parameters include solvent choice (DMF, toluene), temperature control (80–120°C), and catalyst loading (0.5–5 mol%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton coupling patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms stereoelectronic effects in the solid state .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What are the typical functional group transformations involved in synthesizing this compound?

  • Methodological Answer : Key transformations include:

  • Esterification : Methylation of carboxylic acid intermediates using methanol/H⁺ or diazomethane.
  • Aryl coupling : Suzuki-Miyaura reactions to attach the 3-chloro-4-methoxyphenyl group to the pyridine core .
  • Halogenation : Introduction of the chloro substituent via electrophilic aromatic substitution or metal-mediated cross-coupling .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when faced with low conversion rates in the cyclization step?

  • Methodological Answer :

  • Catalyst screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts (e.g., CuI) to improve reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may reduce side reactions.
  • Additives : Use ligands (e.g., PPh₃) or bases (K₂CO₃) to stabilize transition states .
  • Kinetic monitoring : Employ in-situ techniques (e.g., TLC, HPLC) to track reaction progress and adjust parameters dynamically .

Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?

  • Methodological Answer :

  • Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify misassignments .
  • Isotopic labeling : Use deuterated analogs to confirm proton environments in complex splitting patterns.
  • Crystallographic cross-check : Resolve ambiguities (e.g., regiochemistry of substituents) via single-crystal X-ray diffraction .

Q. What strategies can be employed to determine the regioselectivity of substitution reactions in the pyridine ring?

  • Methodological Answer :

  • Directing group analysis : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to trace reaction pathways .
  • Competition experiments : Compare reactivity of substituted pyridines under identical conditions to map electronic effects .

Data Contradiction Analysis

Q. How can conflicting results from NMR and mass spectrometry regarding molecular integrity be resolved?

  • Methodological Answer :

  • Purity assessment : Conduct HPLC analysis to rule out impurities or by-products affecting spectral data.
  • High-resolution MS : Confirm molecular ion peaks and isotopic patterns to distinguish between isobaric species .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
Reactant of Route 2
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methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate

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